molecular formula C16H19FN4O2 B2766822 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1209634-11-6

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2766822
CAS No.: 1209634-11-6
M. Wt: 318.352
InChI Key: HIVVXRQZBXDJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, an oxalamide moiety, and a fluorobenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps:

    Formation of the Pyrazole Intermediate: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Alkylation: The pyrazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Oxalamide Formation: The final step involves the reaction of the alkylated pyrazole with 4-fluorobenzylamine and oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Azides, thiols, or other substituted benzyl derivatives.

Scientific Research Applications

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

    Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and its potential as a probe in biochemical assays.

    Chemical Biology: The compound serves as a tool for studying enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorobenzyl group enhances binding affinity and specificity, while the oxalamide moiety may facilitate interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler analog lacking the ethyl and oxalamide groups.

    4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the pyrazole and oxalamide moieties.

    N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide: Similar structure but without the fluorobenzyl group.

Uniqueness

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the combination of its pyrazole ring, ethyl linker, oxalamide moiety, and fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-11-9-12(2)21(20-11)8-7-18-15(22)16(23)19-10-13-3-5-14(17)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVVXRQZBXDJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.